molecular formula C19H23FN2O4S2 B15283625 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15283625
M. Wt: 426.5 g/mol
InChI Key: LSMSBQYNKYWECO-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl and sulfonyl groups imparts unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active site residues, inhibiting enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and sulfonyl-containing molecules. For example:

    2-{[(4-fluorophenyl)sulfonyl]amino}acetic acid: This compound shares the sulfonyl and fluorophenyl groups but has a simpler structure.

    4-fluorophenyl 3-nitro-2-pyridinesulfenate: This compound also contains a fluorophenyl group and exhibits similar reactivity in nucleophilic substitution reactions.

The uniqueness of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combination of functional groups and the resulting chemical properties, which make it a versatile compound for various applications.

Properties

Molecular Formula

C19H23FN2O4S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H23FN2O4S2/c1-26-12-4-11-21-18(23)17-15-5-2-3-6-16(15)27-19(17)22-28(24,25)14-9-7-13(20)8-10-14/h7-10,22H,2-6,11-12H2,1H3,(H,21,23)

InChI Key

LSMSBQYNKYWECO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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